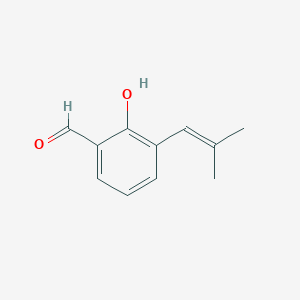
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane (CNTTFB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. This compound has also been used in the study of various biochemical and physiological processes.
Mécanisme D'action
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a powerful nitro-containing compound that has been used in the synthesis of a variety of pharmaceuticals and drug derivatives. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to act as a pro-oxidant and can induce the formation of reactive oxygen species (ROS). It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates.
Biochemical and Physiological Effects
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to the production of ROS and the inhibition of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has also been found to have an effect on the regulation of gene expression and the activation of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane in laboratory experiments has several advantages. It is a highly reactive compound that can be used to induce oxidative stress and the formation of ROS. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is a highly toxic compound and must be handled with care.
Orientations Futures
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has a wide range of applications in the scientific research field, and there are many potential future directions for this compound. For example, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of oxidative stress on cells and organisms, as well as to develop novel compounds for the treatment of cancer and other diseases. Additionally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the regulation of gene expression and the activation of signal transduction pathways. Furthermore, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to develop novel compounds for the treatment of neurological disorders. Finally, 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane could be used to study the effects of environmental pollutants on cells and organisms.
Méthodes De Synthèse
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane is synthesized by a two-step procedure that involves the reaction of 6-chloromethyl-2,2,3-trifluorobenzaldehyde and 7-nitro-2,2,3-trifluorobenzoyl chloride. First, the 6-chloromethyl-2,2,3-trifluorobenzaldehyde is treated with sodium hydroxide to form a sodium salt. This salt is then reacted with 7-nitro-2,2,3-trifluorobenzoyl chloride in the presence of a base to form 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane.
Applications De Recherche Scientifique
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in a variety of scientific research applications. It has been used in the synthesis of novel pharmaceuticals and drug derivatives, as well as in the study of various biochemical and physiological processes. 6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane has been used in the synthesis of a variety of antifungal and antibacterial compounds, as well as in the synthesis of novel compounds for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
7-(chloromethyl)-2,3,3-trifluoro-6-nitro-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO4/c10-3-4-1-6-7(2-5(4)14(15)16)18-9(12,13)8(11)17-6/h1-2,8H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROANGVGWVXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)F)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloromethyl-7-nitro-2,2,3-trifluorobenzodioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














